Imatinib regioisomer 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imatinib regioisomer 2 is a structural variant of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound shares a similar core structure with imatinib but differs in the arrangement of its functional groups, which can lead to variations in its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imatinib regioisomer 2 involves several key steps, including the formation of intermediates and their subsequent coupling. One optimized approach involves the reaction of a suitable aniline derivative with molten cyanamide to form a guanidine salt, followed by reduction of the nitro group using hydrogen over Adam’s catalyst . Another method involves the coupling of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride using N,N’-carbonyldiimidazole as a condensing agent .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful optimization of reaction conditions to ensure high yield and purity. The use of automated and chromatographic methods for monitoring and validating the synthesis is common to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Imatinib regioisomer 2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using hydrogen gas over a catalyst such as palladium or platinum.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid, while reduction of a nitro group can yield an amine .
Wissenschaftliche Forschungsanwendungen
Imatinib regioisomer 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural variations on chemical reactivity and stability.
Biology: Investigated for its potential to inhibit various tyrosine kinases involved in cell signaling pathways.
Wirkmechanismus
Imatinib regioisomer 2 exerts its effects by inhibiting the activity of specific tyrosine kinases, such as BCR-ABL, c-Kit, and platelet-derived growth factor receptor. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Imatinib regioisomer 2 can be compared with other tyrosine kinase inhibitors, such as:
Nilotinib: A second-generation tyrosine kinase inhibitor with higher potency but increased toxicity.
Dasatinib: Another second-generation inhibitor with a broader spectrum of activity but also higher toxicity.
Bosutinib: Similar to dasatinib but with a different side effect profile.
The uniqueness of this compound lies in its specific structural arrangement, which can lead to differences in binding affinity, selectivity, and pharmacokinetic properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1349250-06-1 |
---|---|
Molekularformel |
C29H31N7O |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[2-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-25(32-28(37)23-10-8-22(9-11-23)20-36-17-15-35(2)16-18-36)6-3-7-26(21)33-29-31-14-12-27(34-29)24-5-4-13-30-19-24/h3-14,19H,15-18,20H2,1-2H3,(H,32,37)(H,31,33,34) |
InChI-Schlüssel |
KGWGJBYBPNYVNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.